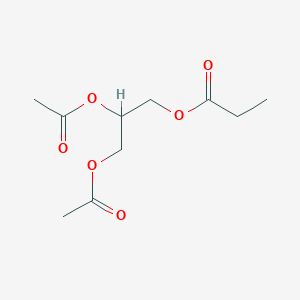

Glycerol 1-propanoate diacetate

説明

特性

CAS番号 |

36600-62-1 |

|---|---|

分子式 |

C10H16O6 |

分子量 |

232.23 g/mol |

IUPAC名 |

2,3-diacetyloxypropyl propanoate |

InChI |

InChI=1S/C10H16O6/c1-4-10(13)15-6-9(16-8(3)12)5-14-7(2)11/h9H,4-6H2,1-3H3 |

InChIキー |

LVONJPHZHFUJEU-UHFFFAOYSA-N |

正規SMILES |

CCC(=O)OCC(COC(=O)C)OC(=O)C |

製品の起源 |

United States |

準備方法

The preparation of glycerol 1-propanoate diacetate can be achieved through the esterification of glycerol with acetic acid and propanoic acid. The reaction typically involves the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include heating the mixture to a temperature range of 60-80°C and maintaining the reaction for several hours to ensure complete esterification .

化学反応の分析

Glycerol 1-propanoate diacetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: The ester groups can undergo nucleophilic substitution reactions to form different esters or amides.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or amines. The major products formed from these reactions depend on the specific reagents and conditions used .

科学的研究の応用

Glycerol 1-propanoate diacetate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is studied for its potential role in metabolic pathways and its effects on biological systems.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

Industry: It is used in the production of biodegradable polymers and as a plasticizer in the manufacturing of plastics

作用機序

The mechanism of action of glycerol 1-propanoate diacetate involves its interaction with specific molecular targets and pathways. In biological systems, it can be metabolized by enzymes to release glycerol and the corresponding acids, which can then participate in various metabolic pathways. The exact molecular targets and pathways involved depend on the specific biological context and the presence of other interacting molecules .

類似化合物との比較

Structural and Functional Differences

Table 1: Structural and Functional Comparison

| Compound | Molecular Formula | Functional Groups | Key Applications |

|---|---|---|---|

| Glycerol 1-propanoate diacetate | C₈H₁₄O₅ | 2 acetate, 1 propionate | Flavor modulation, specialty solvents |

| Glycerol diacetate (diacetin) | C₇H₁₂O₅ | 2 acetate | Food additives, plasticizers, solvents |

| Glycerol triacetate (triacetin) | C₉H₁₄O₆ | 3 acetate | Pharmaceuticals, cosmetics, biofuels |

| Glycerol 1-propanoate (monopropionin) | C₆H₁₂O₄ | 1 propionate | Limited industrial use |

| Ethylene glycol diacetate (EGDA) | C₆H₁₀O₄ | 2 acetate (non-glycerol) | Solvent, flavor carrier |

Key Observations :

- Glycerol 1-propanoate diacetate occupies a niche between diacetin and triacetin in terms of molecular weight and polarity. The propionate group introduces a longer alkyl chain, enhancing solubility in non-polar solvents compared to diacetin .

- Unlike ethylene glycol diacetate (EGDA), which lacks a glycerol backbone, glycerol derivatives retain hydroxyl groups that improve biocompatibility and interaction with biological targets .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability :

- Diacetin and triacetin are fully water-miscible due to their polar acetate groups, whereas glycerol 1-propanoate diacetate exhibits reduced water solubility (~15% at 25°C) but improved miscibility with lipids, making it suitable for emulsion-based formulations .

- The propionate group increases the compound’s logP value (estimated ~0.8) compared to diacetin (logP ~-0.5), suggesting better membrane permeability .

Pharmacokinetics :

- Molecular docking studies for diacetin show binding affinities of −2.05 to −5.19 kcal/mol with fungal enzymes (e.g., glucanase), attributed to hydrogen bonding with residues like Gln735 and Arg158 .

Food and Flavor Industry :

- Diacetin is widely used as a flavor enhancer due to its ability to stabilize volatile compounds. Glycerol 1-propanoate diacetate may offer superior flavor retention in high-fat products due to its balanced polarity .

Pharmaceuticals :

- Triacetin is FDA-approved for use in capsules and coatings. Glycerol 1-propanoate diacetate’s hybrid structure could enable controlled drug release in lipid-based delivery systems, though regulatory data are lacking .

Market Impact :

- The global diacetin market is driven by food and pharmaceutical demand, valued at $120 million in 2023.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。